molecular formula C19H20F3N3O3 B2771857 Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 898656-52-5

Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B2771857
CAS RN: 898656-52-5
M. Wt: 395.382
InChI Key: PEFNIDDRFHFOFA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline carboxylates, which are known for their anti-cancer and anti-inflammatory properties. EF-24 has been shown to have promising results in preclinical trials as a potential treatment for various diseases.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives have been explored for their antimicrobial properties. Research has demonstrated that certain substituted 1,2,3-triazoles derived from similar quinoline compounds exhibit significant antimicrobial activity. These findings indicate a potential for this compound in the development of new antimicrobial agents (Holla et al., 2005).

Corrosion Inhibition

A theoretical study on the inhibition efficiencies of quinoxalines, which are structurally related to ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate, has shown that these compounds can act as effective corrosion inhibitors for copper in nitric acid media. This suggests that modifications of the ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate structure could yield potent corrosion inhibitors, offering protective solutions for metal surfaces in industrial applications (Zarrouk et al., 2014).

Anticholinesterase and Antioxidant Activities

Compounds synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, which share a core structure with ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate, have been investigated for their biological activities, including antioxidant capacity and acetylcholinesterase inhibition. These activities are crucial in developing treatments for neurodegenerative diseases like Alzheimer's. The findings reveal that certain novel quinolone derivatives exhibit significant biological activities, indicating potential therapeutic applications (Mermer et al., 2018).

Anticancer Assessment

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a compound similar to ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate, has been modified to enhance its cytotoxic activity against various cancer cell lines, including MCF-7, HePG2, and HCT-116. This research underscores the potential of structurally related compounds in the development of novel anticancer drugs (Regal et al., 2020).

Adenosine Receptor Antagonism

A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related in structural concept to ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate, identified their potent and selective antagonism at adenosine A1 and A2 receptors. This property suggests a potential application in developing rapid-onset antidepressants, as these compounds demonstrate promising activity in behavioral despair models in rats (Sarges et al., 1990).

properties

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-3-28-18(27)15-11-23-16-10-13(19(20,21)22)4-5-14(16)17(15)25-8-6-24(7-9-25)12(2)26/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNIDDRFHFOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N3CCN(CC3)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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